2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane
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Overview
Description
2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10ClFO3 It is a member of the dioxolane family, characterized by a dioxolane ring attached to a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-chloro-4-fluorophenol with a suitable dioxolane derivative. One common method is the condensation of 2-chloro-4-fluorophenol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction can produce different alcohols, ketones, or aldehydes .
Scientific Research Applications
2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxolane ring and phenoxy group play crucial roles in these interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This compound has similar structural features but with bromine and additional chlorine substitutions.
Difenoconazole: A fungicide with a dioxolane ring and similar phenoxy group substitutions.
Uniqueness
2-(2-Chloro-4-fluoro-phenoxy)methyl-1,3-dioxolane is unique due to its specific combination of chlorine and fluorine substitutions on the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
IMTXEHSFIJSFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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